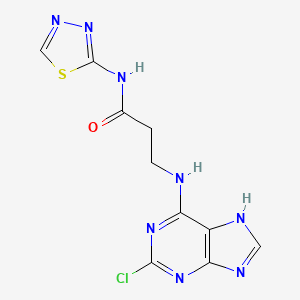
N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide is a complex organic compound that features a purine base, a thiadiazole ring, and a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the purine and thiadiazole intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the chlorine atom .
Scientific Research Applications
N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine and thiadiazole derivatives.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N~2~-(2-chloro-7H-purin-6-yl)glycinamide
- 1-(2-Chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]-3-piperidinecarboxamide
- 2-[(2-chloro-7H-purin-6-yl)amino]-N-(2-pyridinylmethyl)acetamide
Uniqueness
N~3~-(2-chloro-7H-purin-6-yl)-N-1,3,4-thiadiazol-2-yl-beta-alaninamide is unique due to its combination of a purine base, a thiadiazole ring, and a beta-alaninamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H9ClN8OS |
|---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)amino]-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H9ClN8OS/c11-9-17-7(6-8(18-9)14-3-13-6)12-2-1-5(20)16-10-19-15-4-21-10/h3-4H,1-2H2,(H,16,19,20)(H2,12,13,14,17,18) |
InChI Key |
LFAYBOXXSXOFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NCCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B15103035.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)
![diethyl [(E)-{[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]imino}methyl]propanedioate](/img/structure/B15103048.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B15103067.png)
![2,4-dichloro-N-[(1Z)-3-oxo-1-phenyl-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B15103072.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B15103080.png)
![N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B15103082.png)
![N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}-4-methylbenzamide](/img/structure/B15103085.png)
![N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103089.png)
![Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B15103095.png)
![Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B15103103.png)
![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15103106.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15103107.png)
![N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15103109.png)
